molecular formula C17H17N3O B1294819 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile CAS No. 5342-96-1

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile

Cat. No. B1294819
CAS RN: 5342-96-1
M. Wt: 279.34 g/mol
InChI Key: CJSOIFOTLJQHEY-UHFFFAOYSA-N
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Description

“4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” is an organic compound with a molecular weight of 279.34 . It is mainly used in the field of organic synthesis and is often used as an intermediate for materials . It can be used in the preparation of biologically active organic compounds, such as anti-inflammatory drugs, anti-cancer drugs, and other important intermediates in the synthesis of drugs .


Synthesis Analysis

The synthesis of “4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” is relatively complicated and generally needs to be obtained through a synthetic reaction . The commonly used preparation methods mainly include: First, benzoyl chloride reacts with heptanediamine in an organic solvent to generate an amide derivative of heptanediamine. Then under basic conditions, the amide derivative of heptanediamine is reacted with cyanoethyl chloride to generate "4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile" .


Molecular Structure Analysis

The molecular structure of “4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” consists of a benzoyl group attached to a heptanedinitrile backbone, with a cyanoethyl group attached to the alpha-carbon atom of one of the nitrile groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” include the reaction of benzoyl chloride with heptanediamine to generate an amide derivative of heptanediamine, followed by a reaction with cyanoethyl chloride under basic conditions .


Physical And Chemical Properties Analysis

“4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile” is a white to light yellow crystal or powder . It has a melting point of approximately 54-56°C . It is soluble in organic solvents such as chloroform, ethanol, and xylene, but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Copper-Catalyzed Reactions

    A study by Yavari and Khaledian (2020) describes a copper-catalyzed [3+2] cycloaddition reaction involving phenacylmalononitriles to synthesize functionalized 4-benzoyl-5-cyanopyrazoles, demonstrating the compound's utility in creating heterocyclic structures under mild conditions (Yavari & Khaledian, 2020).

  • Formation of Spirocyclopropane Derivatives

    Chafiq et al. (2020) investigated two new compounds, including one involving a benzoyl group, as green corrosion inhibitors for mild steel in acidic solutions. This showcases its application in materials protection and chemistry (Chafiq et al., 2020).

Analytical and Spectroscopic Applications

  • Fluorescent Labeling in Chromatography

    Tsuruta et al. (1992) developed a benzoyl cyanide derivative as a fluorescent labeling reagent for alcohols in high-performance liquid chromatography. This compound allows for sensitive detection and quantification of alcohols (Tsuruta et al., 1992).

  • Vibrational and Quantum Chemical Investigation

    Gautam et al. (2014) conducted a detailed study on the molecular structure of a benzoyl-related compound, revealing insights into its chemical behavior and properties (Gautam et al., 2014).

properties

IUPAC Name

4-benzoyl-4-(2-cyanoethyl)heptanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-12-4-9-17(10-5-13-19,11-6-14-20)16(21)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSOIFOTLJQHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCC#N)(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201586
Record name Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile

CAS RN

5342-96-1
Record name 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenacylidynetripropionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenacylidynetripropionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanedinitrile, 4-benzoyl-4-(2-cyanoethyl)- (6CI,9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-TRIS(2-CYANOETHYL)ACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZOYL-4-(2-CYANOETHYL)HEPTANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8DCS3ZXM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Bolte, M Scholtyssik - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The title compound, C17H17N3O, crystallizes with two molecules in the asymmetric unit, which differ significantly only in the conformation of one torsion angle. All bonds between the …
Number of citations: 1 scripts.iucr.org
MS Mayer - 1971 - books.google.com
METHODS Two methods were used to screen the chemicals. One was to assess the ability of the chemical to attract house flies through olfactory stimulation I thank the following people …
Number of citations: 6 books.google.com
V Jaitak, Bandna, P Das, VK Kaul, B Singh… - Synthetic …, 2011 - Taylor & Francis
A regioselective base-promoted Michael and Thorpe–Ziegler reaction between aryl methyl ketones and α , β -unsaturated nitrile was carried out in a single step. Different functional …
Number of citations: 6 www.tandfonline.com
W Chen, ZX Wang, FF Jian, ZP Bai… - … Section C: Crystal …, 1998 - scripts.iucr.org
The molecule of the title compound, C18H12BrN5, is basically planar except that the phenyl and pyridyl rings are tilted in a propeller manner with respect to the central five-membered 1,…
Number of citations: 22 scripts.iucr.org

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